

2-[2-(Dimethylamino)ethoxy]benzonitrile CAS number and molecular structure

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Compound of Interest

Compound Name: 2-[2-(Dimethylamino)ethoxy]benzonitrile

Cat. No.: B1279309

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An In-depth Technical Guide to 4-[2-(Dimethylamino)ethoxy]benzonitrile

It is important to note that searches for "2-[2-(Dimethylamino)ethoxy]benzonitrile" did not yield a specific CAS number or substantial information. The overwhelmingly prevalent compound in scientific literature and commercial availability is the para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzonitrile. This guide will therefore focus on this compound under the assumption that it is the molecule of interest.

This technical guide provides a comprehensive overview of 4-[2-(Dimethylamino)ethoxy]benzonitrile, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Compound Data

Property	Value
CAS Number	24197-95-3
Molecular Formula	C ₁₁ H ₁₄ N ₂ O
Molecular Weight	190.24 g/mol [1][2]
IUPAC Name	4-[2-(dimethylamino)ethoxy]benzonitrile[1][2]
Synonyms	p-[2-(Dimethylamino)ethoxy]-benzonitrile[1]
Appearance	White to slightly yellow crystalline solid or white solid[1]
SMILES	<chem>CN(C)CCOC1=CC=C(C=C1)C#N</chem> [2]
InChI Key	DTYDLVIYHGGCOG-UHFFFAOYSA-N[2]

Molecular Structure

The molecular structure of 4-[2-(Dimethylamino)ethoxy]benzonitrile consists of a benzonitrile core substituted at the para-position with a 2-(dimethylamino)ethoxy group.

The image you are requesting does not exist or is no longer available.

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Experimental Protocols

Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile

A common and efficient method for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile is through the etherification of 4-cyanophenol.

Materials:

- 4-cyanophenol

- Potassium hydroxide
- Acetone
- 2-(dimethylamino)ethyl chloride
- Dichloromethane

Procedure:

- A mixture of 4-cyanophenol and potassium hydroxide in acetone is refluxed for one hour.
- 2-(dimethylamino)ethyl chloride is then slowly added to the mixture.
- The resulting reaction mixture is refluxed for an additional eight hours.
- After cooling to room temperature, the acetone is removed under reduced pressure.
- The product is extracted with dichloromethane and purified to yield 4-[2-(Dimethylamino)ethoxy]benzonitrile.

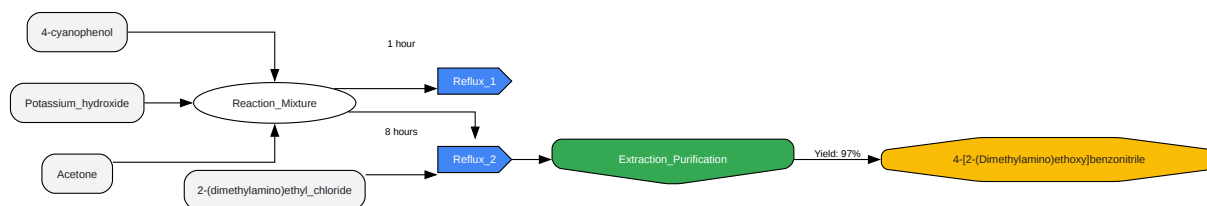
This method has been reported to achieve a yield of 97%.

Applications in Drug Development

4-[2-(Dimethylamino)ethoxy]benzonitrile is a crucial intermediate in the synthesis of Itopride, a prokinetic agent used to treat gastrointestinal motility disorders. The synthesis of Itopride from this intermediate typically involves the reduction of the nitrile group to an amine, followed by amidation.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the synthetic pathway from 4-cyanophenol to 4-[2-(Dimethylamino)ethoxy]benzonitrile.



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Caption: Synthesis workflow for 4-[2-(Dimethylamino)ethoxy]benzonitrile.

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References

- 1. Buy 4-[2-(Dimethylamino)ethoxy]benzonitrile | 24197-95-3 [smolecule.com]
- 2. 4-[2-(Dimethylamino)ethoxy]benzonitrile | C₁₁H₁₄N₂O | CID 546912 - PubChem [pubchem.ncbi.nlm.nih.gov]
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